molecular formula C8H7F3N2O B3163954 4-Amino-3-(trifluoromethyl)benzamide CAS No. 887351-15-7

4-Amino-3-(trifluoromethyl)benzamide

Cat. No.: B3163954
CAS No.: 887351-15-7
M. Wt: 204.15 g/mol
InChI Key: SUWDOVJGNGNMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on a benzamide ring

Biochemical Analysis

Biochemical Properties

4-Amino-3-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling pathways such as the EGFR pathway, which is involved in cell proliferation and survival . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby modulating cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biochemical or cellular response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can undergo N-demethylation and hydroxylation, leading to the formation of several metabolites . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of xenobiotics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The localization of this compound within specific subcellular compartments can influence its biochemical activity and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of 4-Amino-3-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWDOVJGNGNMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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